Phenylalanylphenylalanylamide
Overview
Description
This compound is known for its ability to self-assemble into various nanostructures, making it a significant molecule in the field of nanomedicine . The unique properties of H-Phe-Phe-NH2 have led to its exploration in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Phe-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first phenylalanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The second phenylalanine is added.
Deprotection: The protecting group on the second amino acid is removed.
Cleavage: The dipeptide is cleaved from the resin and the protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of H-Phe-Phe-NH2 can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Phe-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phenyl rings can form quinones.
Reduction: The amide group can be converted to an amine.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Scientific Research Applications
H-Phe-Phe-NH2 has a wide range of applications in scientific research:
Nanomedicine: It is used to create nanostructures for drug delivery and biomaterials.
Biomaterials: Its self-assembling properties make it suitable for creating hydrogels and scaffolds for tissue engineering.
Sensors and Bioelectronics: The compound’s ability to form conductive nanostructures is utilized in developing sensors and bioelectronic devices.
Therapeutics: It is explored for its potential in creating new therapeutic paradigms, including targeted drug delivery systems.
Mechanism of Action
The mechanism of action of H-Phe-Phe-NH2 is primarily based on its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions allow the compound to form stable nanostructures that can encapsulate drugs or other therapeutic agents, facilitating targeted delivery and controlled release .
Comparison with Similar Compounds
H-Phe-Phe-NH2 can be compared with other similar dipeptides and peptides:
H-Phe-Phe-OH: Similar to H-Phe-Phe-NH2 but with a carboxyl group instead of an amide group.
Boc-Phe-Phe-OH: A protected form of diphenylalanine that is used in peptide synthesis.
H-Phe-D-met-arg-phe-NH2: A tetrapeptide with additional amino acids, offering different biological activities and self-assembly properties.
Conclusion
H-Phe-Phe-NH2 is a versatile compound with significant potential in various scientific and industrial applications. Its unique self-assembling properties and ability to form stable nanostructures make it a valuable molecule in the fields of nanomedicine, biomaterials, and bioelectronics. The ongoing research and development of this compound continue to uncover new possibilities and applications, highlighting its importance in modern science.
Properties
CAS No. |
15893-46-6 |
---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C18H21N3O2/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23) |
InChI Key |
XXPXQEQOAZMUDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Phe-L-Phe-amide L-phenylalanine-L-phenylalanylamide Phe-Phe-amide phenylalanylphenylalanylamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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